molecular formula H4INO B14609850 Hydroxyl amine iodide CAS No. 59917-23-6

Hydroxyl amine iodide

Cat. No.: B14609850
CAS No.: 59917-23-6
M. Wt: 160.943 g/mol
InChI Key: VYXJGNUQZPDIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyl amine iodide is an organic compound that consists of a hydroxylamine group bonded to an iodine atom It is a derivative of hydroxylamine and is known for its reactivity and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyl amine iodide can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with iodine in an aqueous solution. The reaction typically proceeds as follows:

NH2OH+I2NH2OHHI\text{NH}_2\text{OH} + \text{I}_2 \rightarrow \text{NH}_2\text{OH}\cdot\text{HI} NH2​OH+I2​→NH2​OH⋅HI

This reaction is usually carried out under controlled conditions to ensure the complete conversion of hydroxylamine to this compound. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. These methods often include the use of advanced purification processes such as crystallization and distillation. Additionally, industrial production may involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Hydroxyl amine iodide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Some of the key reactions include:

    Oxidation: this compound can be oxidized to form nitroso compounds or nitro compounds, depending on the reaction conditions.

    Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

The reactions of this compound often involve common reagents such as acids, bases, and oxidizing or reducing agents. For example, in oxidation reactions, reagents like hydrogen peroxide or potassium permanganate may be used. In reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield nitroso or nitro compounds, while reduction reactions may produce various amines.

Scientific Research Applications

Hydroxyl amine iodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitrogen-containing compounds.

    Biology: this compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions and to modify proteins.

    Industry: this compound is used in various industrial processes, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of hydroxyl amine iodide involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. In nucleophilic reactions, the hydroxylamine group can attack electrophilic centers, leading to the formation of new chemical bonds. In electrophilic reactions, the iodine atom can be replaced by other nucleophiles, resulting in substitution reactions.

Comparison with Similar Compounds

Hydroxyl amine iodide can be compared with other similar compounds, such as hydroxylamine hydrochloride and hydroxylamine sulfate

List of Similar Compounds

  • Hydroxylamine hydrochloride
  • Hydroxylamine sulfate
  • Hydroxylamine nitrate

These compounds are often used in similar applications but may differ in their reactivity and specific uses.

Properties

CAS No.

59917-23-6

Molecular Formula

H4INO

Molecular Weight

160.943 g/mol

IUPAC Name

hydroxylamine;hydroiodide

InChI

InChI=1S/HI.H3NO/c;1-2/h1H;2H,1H2

InChI Key

VYXJGNUQZPDIFM-UHFFFAOYSA-N

Canonical SMILES

NO.I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.